molecular formula C15H24N2O5 B8494702 4-(3-Tert-butoxycarbonylamino-propoxy)-2,6-bis-(hydroxymethyl)pyridine

4-(3-Tert-butoxycarbonylamino-propoxy)-2,6-bis-(hydroxymethyl)pyridine

Cat. No. B8494702
M. Wt: 312.36 g/mol
InChI Key: AUQDNWZOPTWWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Tert-butoxycarbonylamino-propoxy)-2,6-bis-(hydroxymethyl)pyridine is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Tert-butoxycarbonylamino-propoxy)-2,6-bis-(hydroxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Tert-butoxycarbonylamino-propoxy)-2,6-bis-(hydroxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-Tert-butoxycarbonylamino-propoxy)-2,6-bis-(hydroxymethyl)pyridine

Molecular Formula

C15H24N2O5

Molecular Weight

312.36 g/mol

IUPAC Name

tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(20)16-5-4-6-21-13-7-11(9-18)17-12(8-13)10-19/h7-8,18-19H,4-6,9-10H2,1-3H3,(H,16,20)

InChI Key

AUQDNWZOPTWWQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC(=NC(=C1)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(3-tert-butoxycarbonylamino-propoxy)-pyridine-2,6-dicarboxylic acid diethyl ester (150 mg) in absolute ethanol (5 mL) was added sodium borohydride (43 mg) and calcium chloride (128 mg). After stirring for 4 h, hydrogen evolution ceased, and reaction was quenched with water. Solvent was evaporated under reduced pressure. The residue was then washed into separatory funnel using dichloromethane and water. The layers were separated, and the aqueous layer was extracted three times with dichloromethane. The combined organic solutions were dried over magnesium sulphate, and concentrated in vacuo to give 4-(3-tert-butoxycarbonylamino-propoxy)-2,6-bis-(hydroxymethyl)pyridine (80 mg):
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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